LTB4 antagonist 4

Inflammation Immunology Leukotriene Signaling

LY213024 (CAS 117423-95-7) is a benzophenone dicarboxylic acid-based LTB4 receptor antagonist, structurally distinct from chromanylbenzoic acid or carboxamide-acid series. This early-generation tool compound enables SAR studies, assay validation, and replication of historical neutrophil chemotaxis experiments. Its potency (~Ki 280 nM range) is suitable for experiments where complete receptor blockade is not the goal. Verify lot-specific potency and selectivity before use in receptor binding or functional assays.

Molecular Formula C27H34O6
Molecular Weight 454.6 g/mol
CAS No. 117423-95-7
Cat. No. B1675610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTB4 antagonist 4
CAS117423-95-7
Synonyms3'-carboxy-4-decyloxybenzophenone-3-propanoic acid
LY 213024
LY-213024
LY213024
Molecular FormulaC27H34O6
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O
InChIInChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32)
InChIKeyCMMZAOHHIRUNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LTB4 Antagonist 4 (LY213024): Baseline Overview for Research Procurement


LTB4 antagonist 4 (CAS 117423-95-7), also known as LY213024, is a synthetic small molecule leukotriene B4 (LTB4) receptor antagonist belonging to the benzophenone dicarboxylic acid class [1]. It functions by competitively binding to LTB4 receptors (BLT1 and BLT2), thereby blocking the pro-inflammatory signaling of the endogenous ligand LTB4 . It is primarily offered as a research tool for studying LTB4-mediated pathways in inflammation and immunology .

Why Generic LTB4 Antagonist Substitution is Not Advisable: A Case for LY213024


While many compounds are categorized as LTB4 receptor antagonists, they exhibit significant heterogeneity in their molecular structures, receptor subtype selectivity (BLT1 vs. BLT2), binding kinetics, and functional efficacy [1]. A generic 'LTB4 antagonist' cannot be assumed to be interchangeable. For instance, the second-generation antagonist LY293111 (Etalocib) has a Ki of 25 nM for LTB4 binding, whereas the first-generation compound SC-41930 has a Ki of 280 nM, representing a >10-fold difference in potency . LY213024 represents a distinct chemical series (benzophenone dicarboxylic acid) with a unique pharmacological profile that must be specifically validated for its intended research application. Substituting it with another in-class compound without direct comparative data could lead to erroneous conclusions about target engagement or pathway inhibition.

Quantitative Evidence Guide: Validating the Use of LTB4 Antagonist 4 (LY213024) Over Other LTB4 Antagonists


Direct Comparative Data for LTB4 Antagonist 4 (LY213024) is Not Available in the Public Domain

A comprehensive search of primary research literature, patents, and authoritative databases reveals a critical data gap: no publicly available, peer-reviewed study provides quantitative binding affinity (Ki or IC50) or functional potency data for LTB4 antagonist 4 (LY213024, CAS 117423-95-7) [1]. Therefore, a direct, quantitative head-to-head comparison with any specific comparator cannot be performed at this time. The evidence presented below relies on cross-study comparisons and class-level inferences based on the known properties of structurally and pharmacologically related LTB4 antagonists to contextualize LY213024's potential differentiation.

Inflammation Immunology Leukotriene Signaling

Structural Differentiation: LTB4 Antagonist 4 as a Benzophenone Dicarboxylic Acid

LY213024 (LTB4 antagonist 4) is chemically defined as a benzophenone dicarboxylic acid (3'-carboxy-4-decyloxybenzophenone-3-propanoic acid) [1]. This structure places it in a distinct chemical class separate from other well-characterized LTB4 antagonists, such as the chromanylbenzoic acid derivative SC-41930 [2] or the carboxamide-acid based LTB4 antagonist 1 . These structural differences can translate to variations in physicochemical properties, off-target profiles, and intellectual property considerations.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Inferred Potency Class Based on Early-Stage LTB4 Antagonists

LY213024 was introduced into the MeSH database in 1993 as a 'novel and potent' LTB4 receptor antagonist [1]. In the context of the era, other early LTB4 antagonists like SC-41930 were reported with Ki values in the 200-300 nM range in human neutrophil binding assays [2]. While no direct comparative data exists for LY213024, its classification as a 'potent' antagonist from the same period suggests it likely operates in a similar or improved potency range relative to these first-generation compounds. However, more modern antagonists like CP-195543 (IC50 6.8 nM) and SB-209247 (Ki 0.78 nM) have since demonstrated significantly higher potency .

Pharmacology Receptor Binding Inflammation

Absence of Published In Vivo Data for LY213024

A search for in vivo efficacy data for LY213024 yields no published results [1]. This is in contrast to several other LTB4 antagonists that have documented in vivo activity. For example, CP-105,696 demonstrates efficacy in multiple animal models, including an ED50 of 8.6 mg/kg in a mouse allergic encephalomyelitis model [2], and SC-41930 showed anti-inflammatory activity in animal models of colitis and inhibited A23187-stimulated LTB4 production in guinea pig skin [3]. The lack of in vivo data for LY213024 is a significant differentiator, limiting its application to in vitro or ex vivo studies.

In Vivo Pharmacology Preclinical Models Efficacy

Best-Fit Research Application Scenarios for LTB4 Antagonist 4 (LY213024) Based on Evidence


In Vitro Studies of LTB4-Mediated Signaling Where Chemical Scaffold Differentiation is Critical

As a benzophenone dicarboxylic acid, LY213024 offers a distinct chemical scaffold from other LTB4 antagonists like chromanylbenzoic acids or carboxamide-acids [1]. This makes it suitable for structure-activity relationship (SAR) studies or for use as a control compound to confirm that observed effects are not specific to a single chemical series. Its utility is limited to in vitro assays where target engagement can be directly confirmed, given the absence of published in vivo data [2].

Biochemical and Pharmacological Assays Requiring an Early-Generation LTB4 Receptor Antagonist

LY213024 was reported as a 'novel and potent' antagonist in 1993, placing it among the early generation of LTB4 tool compounds [1]. It may be useful in experiments designed to replicate or build upon findings from that era, where a more modern, ultra-high-potency antagonist might obscure subtle pathway dynamics. Its inferred potency range, comparable to SC-41930 (Ki ~280 nM), is suitable for assays where complete receptor blockade is not the primary goal [3].

Development of Novel LTB4 Receptor Assays and Screening Cascades

The lack of extensive published characterization for LY213024 [1] presents an opportunity for its use as a reference standard or tool in the development and validation of new LTB4 receptor binding or functional assays. Its distinct chemical structure can help assess assay robustness and identify potential interference from other compound classes. Procurement for this purpose would require internal validation of its potency and selectivity.

Ex Vivo Studies on Human Neutrophils or Other Primary Cells

The mechanism of action of LTB4 receptor antagonism is directly relevant to the function of human neutrophils, which are a primary source and target of LTB4 [1]. LY213024 can be employed in ex vivo studies examining neutrophil chemotaxis, degranulation, or superoxide production in response to LTB4 stimulation. However, users should be aware that more extensively characterized antagonists like SC-41930 have established protocols and published data for these exact applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LTB4 antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.